(-)-4'-Nitrotartranilic acid
Overview
Description
(-)-4’-Nitrotartranilic acid is an organic compound characterized by the presence of a nitro group attached to the aromatic ring of tartranilic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Nitrotartranilic acid typically involves the nitration of tartranilic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration at the 4’ position of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of (-)-4’-Nitrotartranilic acid may involve large-scale nitration reactors where tartranilic acid is subjected to nitration using nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (-)-4’-Nitrotartranilic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonating agents.
Major Products Formed:
Reduction: 4’-Aminotartranilic acid.
Substitution: Various substituted tartranilic acids depending on the electrophile used.
Scientific Research Applications
Chemistry: (-)-4’-Nitrotartranilic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of complex molecules.
Biology: In biological research, (-)-4’-Nitrotartranilic acid can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of nitroaromatics.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific biological pathways. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, (-)-4’-Nitrotartranilic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (-)-4’-Nitrotartranilic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of oxidative stress.
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 4-Nitrophenol
- 4-Nitroaniline
Comparison: (-)-4’-Nitrotartranilic acid is unique due to the presence of both a nitro group and a tartranilic acid moiety. This combination imparts distinct chemical and biological properties compared to other nitroaromatic compounds. For example, 4-Nitrobenzoic acid and 4-Nitrophenol lack the tartranilic acid structure, which influences their reactivity and applications. Similarly, 4-Nitroaniline has an amino group instead of the tartranilic acid moiety, resulting in different chemical behavior and biological effects.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFXRDWAWAUFQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976377 | |
Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-80-0, 60908-35-2 | |
Record name | (2S,3S)-2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206761-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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